Indeno[1,2-c]isochromene-5,11-dione
Overview
Description
Indeno[1,2-c]isochromene-5,11-dione is a chemical compound with the molecular formula C16H8O3. It is known for its unique structure, which consists of fused indene and isochromene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indeno[1,2-c]isochromene-5,11-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of chlorobenzene as a solvent to grow single crystals of the compound . The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthesis process is crucial for potential commercial applications. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Indeno[1,2-c]isochromene-5,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Indeno[1,2-c]isochromene-5,11-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of indeno[1,2-c]isochromene-5,11-dione involves its interaction with molecular targets such as topoisomerase I. This enzyme is crucial for DNA replication and transcription. By inhibiting topoisomerase I, this compound can prevent the replication of cancer cells, leading to their death . The compound’s ability to form stable complexes with DNA further enhances its anticancer properties.
Comparison with Similar Compounds
- Indeno[1,2-b]isochromene-5,11-dione
- Indeno[2,1-c]isochromene-5,11-dione
- Indeno[1,2-a]isochromene-5,11-dione
Comparison: Indeno[1,2-c]isochromene-5,11-dione is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
indeno[1,2-c]isochromene-5,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O3/c17-14-10-6-2-3-7-11(10)15-13(14)9-5-1-4-8-12(9)16(18)19-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRWJPNEHHBGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205056 | |
Record name | Indeno(1,2-c)isochromene-5,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-60-5 | |
Record name | Indeno(1,2-c)isochromene-5,11-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC102064 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indeno(1,2-c)isochromene-5,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDENO(1,2-C)ISOCHROMENE-5,11-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPC5E8CVE7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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